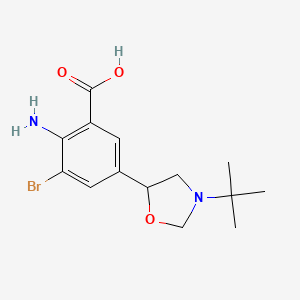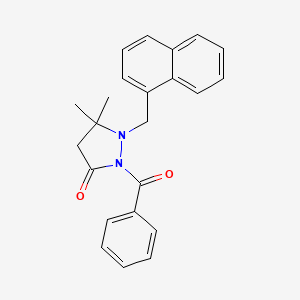
1H-Isoindole-1,3(2H)-dione, 2-(ethoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxymethyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3Isoindoline-1,3-dione derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with various derivatives of aniline in toluene solvent under reflux conditions for 24 hours .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. One such method involves solventless reactions, where the compounds are synthesized using simple heating and relatively quick reactions. These methods aim to minimize the use of harmful solvents and reduce environmental impact .
化学反应分析
Types of Reactions
2-(Ethoxymethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxymethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
2-(Ethoxymethyl)isoindoline-1,3-dione has several scientific research applications, including:
作用机制
The mechanism of action of 2-(Ethoxymethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s anticonvulsant activity is believed to involve the modulation of ion channels and neurotransmitter systems in the brain .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Ethoxymethyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
N-Substituted isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, leading to different biological activities.
Phthalimide derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant and analgesic properties.
Uniqueness
2-(Ethoxymethyl)isoindoline-1,3-dione is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its versatility in synthetic applications .
属性
CAS 编号 |
2860-50-6 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
2-(ethoxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 |
InChI 键 |
IMOPXBPHKARACH-UHFFFAOYSA-N |
规范 SMILES |
CCOCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
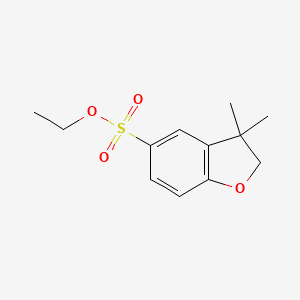
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
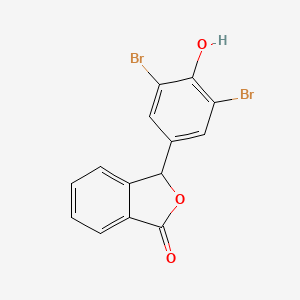
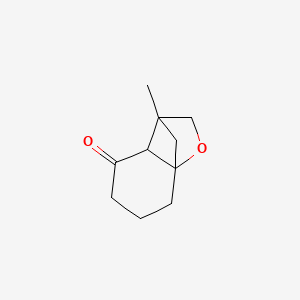
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
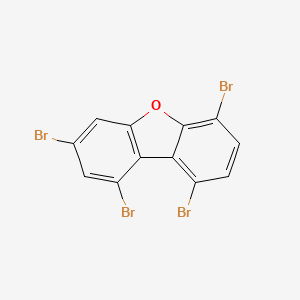

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
